molecular formula C4H5Br2N3 B603684 3,5-dibromo-1-ethyl-1H-1,2,4-triazole CAS No. 1206092-46-7

3,5-dibromo-1-ethyl-1H-1,2,4-triazole

Cat. No.: B603684
CAS No.: 1206092-46-7
M. Wt: 254.91g/mol
InChI Key: KNGWGAWDIDNUMO-UHFFFAOYSA-N
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Description

3,5-Dibromo-1-ethyl-1H-1,2,4-triazole is a heterocyclic compound with the molecular formula C4H5Br2N3. It is a derivative of 1,2,4-triazole, a five-membered ring containing three nitrogen atoms.

Scientific Research Applications

3,5-Dibromo-1-ethyl-1H-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dibromo-1-ethyl-1H-1,2,4-triazole typically involves the bromination of 1-ethyl-1H-1,2,4-triazole. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the 3 and 5 positions of the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-1-ethyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 3,5-diamino-1-ethyl-1H-1,2,4-triazole or other substituted derivatives.

    Reduction: Formation of 3,5-diamino-1-ethyl-1H-1,2,4-triazole.

    Oxidation: Formation of carboxylic acid derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dibromo-1-ethyl-1H-1,2,4-triazole is unique due to the presence of both bromine atoms and an ethyl group, which confer distinct chemical reactivity and biological activity compared to its analogs. The bromine atoms enhance its electrophilicity, making it more reactive in substitution reactions, while the ethyl group can influence its solubility and interaction with biological targets .

Properties

IUPAC Name

3,5-dibromo-1-ethyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5Br2N3/c1-2-9-4(6)7-3(5)8-9/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGWGAWDIDNUMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC(=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3,5-Dibromo-1H-1,2,4-triazole (2.5 g, 11.0 mmol, Eq: 1.00) was dissolved in dimethylformamide (31.8 ml) and sodium hydride (529 mg, 60% dispersion in mineral oil, 13.2 mmol, Eq: 1.2) was added slowly. Ethyl methanesulfonate (2.74 g, 2.27 ml, 22.0 mmol, Eq: 2) was added to the reaction and the mixture was heated in a microwave oven for 60 minutes at 100° C. The mixture was diluted with water and extracted 3× with ethyl acetate. The organic layer was dried over magnesium sulfate, filtered and the solvent was evaporated to give 3,5-dibromo-1-ethyl-1H-[1,2,4]triazole (2.54 g, 90.4%) as a white powder. MS: m/z=255.9 (M+H+)
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
31.8 mL
Type
solvent
Reaction Step One
Quantity
529 mg
Type
reactant
Reaction Step Two
Quantity
2.27 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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